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Compound of Interest

Compound Name: ALUMINUM PHOSPHIDE

Cat. No.: B068031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the semiconductor properties of

aluminum phosphide (AlP), a wide-bandgap semiconductor with promising applications in

optoelectronics and high-power devices. This document details its fundamental electronic and

structural characteristics, doping methodologies, and key experimental protocols for its

synthesis and characterization.

Core Semiconductor Properties of Aluminum
Phosphide
Aluminum phosphide crystallizes in the zincblende structure and is an indirect bandgap

semiconductor.[1][2] Its wide bandgap makes it suitable for high-temperature and high-

frequency applications.[1] While bulk AlP has an indirect bandgap, theoretical studies suggest

that two-dimensional AlP monolayers may exhibit a direct bandgap, opening possibilities for

optoelectronic devices.

Crystal and Band Structure
AlP possesses a zincblende crystal structure with a lattice constant of 5.4510 Å at 300 K.[3]

The indirect nature of its bandgap means that the conduction band minimum and the valence

band maximum are not at the same momentum vector in k-space.[2] This characteristic

generally leads to less efficient light emission compared to direct bandgap semiconductors.[2]
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Table 1: Fundamental Properties of Aluminum Phosphide

Property Value Reference

Crystal Structure Zincblende [3]

Lattice Constant 5.4510 Å [3]

Bandgap Type Indirect [2]

Bandgap Energy ~2.45 eV [2]

Charge Carrier Properties
The mobility of charge carriers (electrons and holes) is a critical parameter for semiconductor

device performance. In AlP, carrier mobility is influenced by scattering with ionized impurities

and phonons.[1]

Table 2: Charge Carrier Properties in Doped Aluminum Phosphide

Dopant
Carrier
Type

Carrier
Concentrati
on (cm⁻³)

Mobility
(cm²/Vs) at
Room
Temperatur
e

Resistivity
(Ω·cm)

Reference

Silicon (Si)
n-type

(electron)
2.4 x 10¹⁸ 59.6 0.044 [1]

Silicon (Si)
n-type

(electron)
8.4 x 10¹⁸ 32.8 0.023 [1]

Beryllium

(Be)
p-type (hole) 9.3 x 10¹⁶ 65.0 1.07 [1]

Doping of Aluminum Phosphide
The controlled introduction of impurities, or doping, is essential for creating n-type and p-type

semiconductors, the building blocks of electronic devices.
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N-type Doping
N-type doping of AlP can be achieved using silicon (Si) as a dopant.[1] Silicon atoms substitute

aluminum atoms in the AlP lattice, providing an excess electron that can contribute to electrical

conductivity. Electron concentrations in the range of 10¹⁸ cm⁻³ have been experimentally

demonstrated.[1]

P-type Doping
For p-type doping, beryllium (Be) has been used as an effective dopant.[1] Beryllium atoms

create "holes" (the absence of an electron) that act as positive charge carriers. Hole

concentrations in the order of 10¹⁷ cm⁻³ have been achieved.[1]

Experimental Protocols
This section details the methodologies for the synthesis and characterization of aluminum
phosphide thin films.

Synthesis via Metal-Organic Vapor Phase Epitaxy
(MOVPE)
MOVPE is a common technique for growing high-quality single-crystal thin films of compound

semiconductors.

Experimental Protocol: MOVPE Growth of Doped AlP

Substrate Preparation: A gallium phosphide (GaP) substrate is prepared and loaded into the

MOVPE reactor.

Precursor Introduction: Trimethylaluminum (TMAl) and phosphine (PH₃) are used as the

aluminum and phosphorus precursors, respectively. For doping, silane (SiH₄) is used for n-

type doping (Si dopant) and bis(cyclopentadienyl)beryllium (Cp₂Be) for p-type doping (Be

dopant).

Growth Parameters:

Growth Temperature: Maintained in the range of 750-850°C.
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V/III Ratio: The ratio of the molar flow rate of the group V precursor (PH₃) to the group III

precursor (TMAl) is a critical parameter and is typically kept high to ensure good crystal

quality.

Dopant Flow Rate: The flow rates of SiH₄ or Cp₂Be are adjusted to achieve the desired

carrier concentration.

Layer Deposition: The precursors are introduced into the reactor, where they decompose at

the hot substrate surface, leading to the epitaxial growth of the doped AlP layer.

Cool-down: After the desired film thickness is achieved, the precursor flows are stopped, and

the reactor is cooled down under a protective atmosphere.

Characterization Techniques
Hall effect measurements are used to determine the carrier type, concentration, and mobility in

a semiconductor.

Experimental Protocol: Hall Effect Measurement of Doped AlP

Sample Preparation: A square-shaped sample of the doped AlP thin film is prepared. Ohmic

contacts are made at the four corners of the sample, typically by depositing and annealing a

suitable metal (e.g., indium for n-type and indium-zinc for p-type).

Van der Pauw Configuration: The sample is connected in a van der Pauw configuration.

Measurement Procedure:

A constant current (I) is passed through two adjacent contacts, and the voltage (V) is

measured across the other two contacts. This is repeated for different contact

configurations.

A magnetic field (B) of known strength is applied perpendicular to the sample surface.

The Hall voltage (V_H) is measured as the voltage difference across two opposite

contacts while the current flows through the other two.

Data Analysis:
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The sheet resistance is calculated from the voltage and current measurements without the

magnetic field.

The Hall coefficient (R_H) is calculated from the Hall voltage, current, and magnetic field

strength.

The carrier concentration (n or p) is determined from the Hall coefficient.

The carrier mobility (μ) is calculated from the Hall coefficient and the resistivity.

Visualizations
Experimental Workflow for Doped AlP Synthesis and
Characterization
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Click to download full resolution via product page

Doped AlP Synthesis and Characterization Workflow.

Logical Relationship of AlP Properties and Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b068031#exploring-the-semiconductor-properties-of-
aluminum-phosphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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